

physical properties of 4-bromo-3,5-dichloroanisole.

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Compound of Interest

Compound Name: 2-Bromo-1,3-dichloro-5-methoxybenzene

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An In-depth Technical Guide to the Physical Properties of 4-bromo-3,5-dichloroanisole

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Introduction

4-bromo-3,5-dichloroanisole is a halogenated aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring offers multiple reaction sites for further chemical modification. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring safe handling, appropriate reaction conditions, and effective purification strategies. This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-bromo-3,5-dichloroanisole, grounded in established chemical principles and supported by data from analogous compounds. We will also delve into the standard experimental methodologies for determining these properties, offering insights into the rationale behind these well-established protocols.

Molecular Structure and Key Identifiers

The structural formula of 4-bromo-3,5-dichloroanisole is presented below, along with its key chemical identifiers.

- Chemical Name: 4-bromo-3,5-dichloroanisole
- CAS Number: 174913-20-3[1][2][3][4]
- Molecular Formula: C₇H₅BrCl₂O[1][2][5]
- Molecular Weight: 255.92 g/mol [1][2][5]
- Canonical SMILES: COC1=CC(=C(C(=C1)Cl)Br)Cl
- InChI Key: SVEZPKVUIXAEOX-UHFFFAOYSA-N[5]

Summary of Physical Properties

The following table summarizes the key physical properties of 4-bromo-3,5-dichloroanisole.

Property	Value	Source/Comment
Appearance	White solid	[6]
Melting Point	77-78 °C	[6]
Boiling Point	Not available	Likely high boiling and may decompose at atmospheric pressure.
Density	Not available	Predicted to be denser than water.
Solubility	Insoluble in water; Soluble in nonpolar organic solvents.	Based on chemical structure.

Detailed Physical Property Analysis

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For 4-bromo-3,5-dichloroanisole, the experimentally determined melting point is 77-78 °C[6]. A sharp melting range, typically within 1-2 °C, is indicative of a high-purity sample. The presence of impurities will generally lead to a depression and broadening of the melting point range.

The determination of a melting point is a fundamental technique in organic chemistry. The following protocol outlines the capillary method, a widely used and reliable approach.

Principle: A small, finely powdered sample of the solid is heated slowly in a capillary tube. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Methodology:

- **Sample Preparation:** A small amount of the dry solid is finely crushed into a powder on a watch glass.
- **Capillary Tube Loading:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- **Heating:** The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range. The temperature at which the last crystal melts is recorded as the upper limit.



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Capillary method for melting point determination.

Boiling Point

An experimental boiling point for 4-bromo-3,5-dichloroanisole is not readily available in the scientific literature. Given its solid state at room temperature and a molecular weight of 255.92 g/mol, it is expected to have a high boiling point, likely well above 200 °C at atmospheric pressure. It is also possible that the compound may decompose at or below its atmospheric boiling point. If a boiling point determination were necessary, it would likely be performed under reduced pressure.

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.

Principle: A liquid is heated in a small tube containing an inverted capillary. As the liquid heats, the air in the capillary expands and escapes. At the boiling point, a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor pressure of the liquid equals the external pressure.

Step-by-Step Methodology:

- **Sample Preparation:** A small amount of the liquid (0.5-1 mL) is placed in a small test tube.
- **Capillary Insertion:** A capillary tube, sealed at one end, is placed, open end down, into the test tube.
- **Apparatus Assembly:** The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is heated gently.
- **Observation:** The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.
- **Cooling and Recording:** The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.



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Thiele tube method for boiling point determination.

Solubility

The solubility of 4-bromo-3,5-dichloroanisole can be predicted based on its molecular structure. The molecule has a large, nonpolar aromatic ring and halogen substituents, with a small, weakly polar methoxy group. This structure dictates its solubility behavior according to the "like dissolves like" principle.

- **Water:** Insoluble. The large nonpolar portion of the molecule dominates, preventing it from forming significant hydrogen bonds with water.
- **Nonpolar Organic Solvents (e.g., Toluene, Hexane, Dichloromethane):** Soluble. The nonpolar nature of these solvents allows for effective van der Waals interactions with the aromatic ring and halogen atoms of 4-bromo-3,5-dichloroanisole.
- **Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate):** Likely soluble. These solvents have a moderate polarity and can interact with the methoxy group while also solvating the nonpolar parts of the molecule.
- **Polar Protic Solvents (e.g., Ethanol, Methanol):** Sparingly soluble to soluble. The solubility will depend on the balance between the nonpolar interactions and the potential for weak hydrogen bonding with the methoxy group.

Principle: A small amount of the solute is mixed with a solvent, and the mixture is observed to see if the solute dissolves.

Step-by-Step Methodology:

- **Solvent Addition:** Approximately 1 mL of the solvent is added to a small test tube.
- **Solute Addition:** A small amount of the solid (about 20-30 mg) is added to the test tube.
- **Mixing:** The test tube is agitated or vortexed for 1-2 minutes to facilitate dissolution.

- Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If it remains as a solid, it is insoluble.

Spectroscopic Properties (Predicted)

While experimental spectra for 4-bromo-3,5-dichloroanisole are not readily available in public databases, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.

^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show two signals:

- Aromatic Protons (H-2, H-6): A singlet in the region of 7.0-7.5 ppm. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and will appear as a single peak.
- Methoxy Protons ($-\text{OCH}_3$): A singlet at approximately 3.8-4.0 ppm. This signal will integrate to three protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to show five distinct signals, as the two pairs of carbons ortho and meta to the methoxy group are equivalent due to symmetry:

- C-1 ($\text{C}-\text{OCH}_3$): ~155-160 ppm
- C-3, C-5 ($\text{C}-\text{Cl}$): ~130-135 ppm
- C-4 ($\text{C}-\text{Br}$): ~115-120 ppm
- C-2, C-6 ($\text{C}-\text{H}$): ~110-115 ppm
- $-\text{OCH}_3$: ~55-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic, $-\text{OCH}_3$): $\sim 2850\text{-}2960\text{ cm}^{-1}$
- C=C stretching (aromatic): $\sim 1450\text{-}1600\text{ cm}^{-1}$ (multiple bands)
- C-O-C stretching (asymmetric): $\sim 1250\text{ cm}^{-1}$
- C-O-C stretching (symmetric): $\sim 1030\text{-}1050\text{ cm}^{-1}$
- C-Cl stretching: $\sim 700\text{-}850\text{ cm}^{-1}$
- C-Br stretching: $\sim 500\text{-}600\text{ cm}^{-1}$

Mass Spectrometry

The mass spectrum will be characterized by a complex isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6). The most abundant peak in this cluster will correspond to the ion containing ^{79}Br and two ^{35}Cl atoms.

- Molecular Ion (M^+): A cluster of peaks around m/z 254, 256, 258, and 260.
- Key Fragmentation Pathways:
 - Loss of a methyl radical ($\bullet\text{CH}_3$) to give an ion at m/z 241 (and its isotopic variants).
 - Loss of a bromine radical ($\bullet\text{Br}$) to give an ion at m/z 177 (and its isotopic variants).
 - Loss of a chlorine radical ($\bullet\text{Cl}$) to give an ion at m/z 221 (and its isotopic variants).

Conclusion

This technical guide has provided a detailed overview of the physical properties of 4-bromo-3,5-dichloroanisole. While some experimental data, particularly spectroscopic information, is not publicly available, reliable predictions based on its chemical structure and established principles of organic chemistry can guide its use in a research and development setting. The

experimental protocols described herein represent standard, validated methods for the characterization of this and other organic compounds, underscoring the importance of a strong foundational understanding of physical properties in the chemical sciences.

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